ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated the synthesis of various thiadiazole derivatives, including compounds similar to ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, exploring their potential as inhibitors of glutaminase, highlighting their role in inhibiting the growth of certain cancer cells in vitro and in vivo models (Shukla et al., 2012).
- A study on the cyclization of thiosemicarbazides into thiadiazole derivatives provided insights into the chemical transformations and pharmacological properties of these compounds, indicating their potential effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
- Another research effort involved the tandem multi-component synthesis of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing a novel synthesis route and the potential versatility of thiadiazole derivatives in creating complex chemical structures (Raja & Perumal, 2006).
Medicinal Chemistry Applications
- The synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides for their structural characteristics and potential applications, including the development of novel compounds with specific chemical properties, were explored, revealing the importance of thiadiazole derivatives in medicinal chemistry (Khalafy et al., 2018).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a sulfanyl group, which is known to form disulfide bonds with cysteine residues in proteins, potentially altering their function .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
ethyl 2-[[5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-2-23-12(20)9-25-16-18-17-15(26-16)24-8-7-19-13(21)10-5-3-4-6-11(10)14(19)22/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILUYRJVZKRUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)SCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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